2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Overview
Description
DNA-PK inhibitor IV is an inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 value of 400 nM for the DNA-PK-dependent phosphorylation of a p53 peptide substrate. It also inhibits the phosphatidylinositol 3-kinase (PI3K) isoforms p110β, p110δ, and p110γ (IC50s = 2.8, 5.1, and 37 nM, respectively) but not p110α (IC50 = ~10 µM) or class II PI3Ks, PI4Kβ, ATM, ATR, mTOR, CK2, or GRK2 (IC50s = >50 µM). It enhances radiation-induced cytotoxicity of HCT116 cells when used at a concentration of 100 µM.
Mechanism of Action
Target of Action
It has been shown to have significant antimicrobial activity .
Mode of Action
2-Hydroxy-4-Morpholinobenzaldehyde exhibits its antimicrobial activity through a non-bactericidal manner. It shows concentration-dependent biofilm inhibition . This suggests that the compound interacts with its targets, possibly microbial cells, and induces changes that inhibit the formation of biofilms.
Biochemical Pathways
It has been shown to inhibit the production of virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances, as well as swimming and swarming motility . This suggests that the compound may interfere with the biochemical pathways involved in the production of these factors.
Pharmacokinetics
It is known that the compound has a molecular weight of 20723 g/mol , which may influence its bioavailability.
Result of Action
The action of 2-Hydroxy-4-Morpholinobenzaldehyde results in the inhibition of biofilm formation and the production of virulence factors . This leads to a decrease in the microbial virulence and an increase in the susceptibility of the microbes to antimicrobial agents.
Action Environment
It is known that the compound has a boiling point of 40130 °C and should be stored at temperatures between 10°C - 25°C . These factors may influence the compound’s action and stability.
Properties
IUPAC Name |
2-hydroxy-4-morpholin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQSTNLPIFIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431174 | |
Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70362-07-1 | |
Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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